tert-Butyl 2-oxo-4-(2-(tosyloxy)-ethyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-Butyl 2-oxo-4-(2-(tosyloxy)ethyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C16H19NO6S and a molecular weight of 353.4 g/mol. This compound is a derivative of pyrrolidine and is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of tert-butyl pyrrolidine-1-carboxylate with 2-(tosyloxy)ethyl bromide under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride (NaH) to deprotonate the pyrrolidine, followed by the nucleophilic substitution of the bromide with the tosylate group.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale reactions that ensure high purity and yield. The process involves careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl 2-oxo-4-(2-(tosyloxy)ethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: Substitution reactions can result in the formation of various substituted pyrrolidines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: It serves as a reagent in biochemical studies, including enzyme inhibition and protein labeling.
Industry: It is utilized in the production of various industrial chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which tert-Butyl 2-oxo-4-(2-(tosyloxy)ethyl)pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical processes and pathways.
Comparison with Similar Compounds
Tert-Butyl 2-oxo-4-(tosyloxy)-2,5-dihydro-1H-pyrrole-1-carboxylate: This compound is structurally similar but lacks the ethyl group.
Tert-Butyl 2-oxo-4-(tosyloxy)-2,5-dihydro-1H-pyrrole-1-carboxylate: This compound has a different substituent on the pyrrolidine ring.
Uniqueness: Tert-Butyl 2-oxo-4-(2-(tosyloxy)ethyl)pyrrolidine-1-carboxylate is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
tert-butyl 4-[2-(4-methylphenyl)sulfonyloxyethyl]-2-oxopyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6S/c1-13-5-7-15(8-6-13)26(22,23)24-10-9-14-11-16(20)19(12-14)17(21)25-18(2,3)4/h5-8,14H,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHOLNGZIKVTHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2CC(=O)N(C2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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